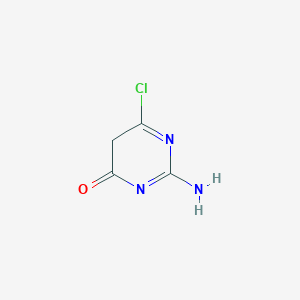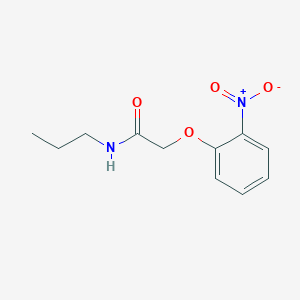
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide, commonly known as DPA-714, is a novel radioligand that binds with high affinity to the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that is highly expressed in microglia, astrocytes, and other immune cells. DPA-714 has been extensively studied for its potential use in the diagnosis and treatment of various neurological disorders.
Mecanismo De Acción
DPA-714 binds to the 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide on the surface of microglia and other immune cells. Upon binding, it induces a conformational change in the protein, which leads to the activation of downstream signaling pathways. This activation results in the production and release of proinflammatory cytokines and chemokines, which contribute to the development and progression of neuroinflammatory diseases.
Biochemical and Physiological Effects:
DPA-714 has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to induce the production of reactive oxygen species and to activate the inflammasome pathway, which is involved in the production of proinflammatory cytokines. In addition, it has been shown to induce the expression of genes involved in the regulation of apoptosis and cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPA-714 has several advantages for use in laboratory experiments. It is highly specific for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide and has a high affinity for the protein, which makes it a useful tool for studying microglial activation. It is also relatively easy to synthesize and can be labeled with various radioisotopes for use in imaging studies.
One limitation of DPA-714 is that it is not specific for microglia and also binds to other immune cells, such as astrocytes. This can make it difficult to distinguish between the different cell types in imaging studies. In addition, the use of radiolabeled compounds can be expensive and require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the use of DPA-714 in scientific research. One area of interest is the development of new imaging techniques that can more accurately distinguish between microglia and other immune cells. Another area of interest is the use of DPA-714 as a therapeutic agent for the treatment of neuroinflammatory diseases. Finally, there is ongoing research into the role of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide in the regulation of immune cell function and the development of new compounds that can modulate its activity.
Métodos De Síntesis
DPA-714 can be synthesized by reacting 2-fluoroacetophenone with 3,5-dimethylpyrazole in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)glycine to yield the final product.
Aplicaciones Científicas De Investigación
DPA-714 has been used extensively in scientific research for its potential use in the diagnosis and treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and brain tumors. It has been shown to be a highly specific and sensitive marker for microglial activation, which is a hallmark of neuroinflammation.
Propiedades
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-9-7-10(2)17(16-9)8-13(18)15-12-6-4-3-5-11(12)14/h3-7H,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNNTFQNZDPNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7470050.png)
![N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7470062.png)

![N-(5-chloranylpyridin-2-yl)-2-[(5,6-dimethyl-4-oxidanylidene-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B7470067.png)


![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7470100.png)
![N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7470111.png)


![5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B7470126.png)

